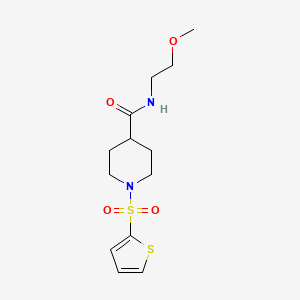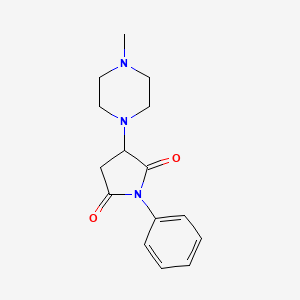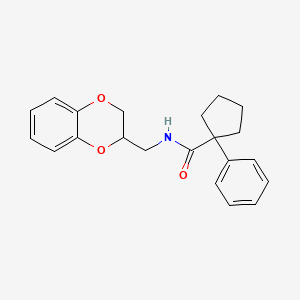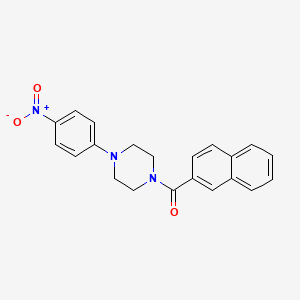![molecular formula C19H23ClO4 B5178371 1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5178371.png)
1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene, also known as TDI or toluene diisocyanate, is a highly reactive chemical compound widely used in the production of polyurethane foams, coatings, adhesives, and elastomers. TDI is a colorless to pale yellow liquid with a pungent odor. It is a potent sensitizer and can cause severe respiratory and skin irritation upon exposure.
Mécanisme D'action
1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene is a potent sensitizer that can cause allergic reactions upon exposure. It reacts with proteins in the body, forming adducts that can trigger an immune response. This compound can also cause oxidative stress and inflammation, leading to tissue damage and respiratory and skin irritation.
Biochemical and Physiological Effects:
This compound can cause a range of health effects depending on the level and duration of exposure. Acute exposure to high concentrations of this compound can cause severe respiratory distress, including bronchospasm, coughing, and shortness of breath. Chronic exposure to low levels of this compound can cause asthma-like symptoms, such as wheezing, chest tightness, and coughing. This compound can also cause skin irritation, including redness, itching, and swelling.
Avantages Et Limitations Des Expériences En Laboratoire
1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene is a useful model compound for studying the effects of isocyanates on human health. It is highly reactive and can be easily modified to create derivatives with different properties. However, this compound is also highly toxic and requires careful handling and disposal. Researchers must take appropriate safety precautions when working with this compound to avoid exposure and minimize the risk of adverse health effects.
Orientations Futures
There are several areas of research that could benefit from further investigation into the properties and effects of 1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene. These include:
1. Development of safer alternatives to this compound in the production of polyurethane products.
2. Investigation of the long-term health effects of this compound exposure, including the potential for cancer and other chronic diseases.
3. Development of more sensitive and specific diagnostic tests for this compound exposure and sensitization.
4. Exploration of the potential therapeutic applications of this compound and its derivatives in medicine, such as in the treatment of cancer or inflammation.
5. Investigation of the effects of this compound on the environment and its potential for bioaccumulation and toxicity in aquatic and terrestrial ecosystems.
Méthodes De Synthèse
1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene is synthesized by the reaction of toluene with phosgene and then with an amine. The process involves several steps and requires careful control of temperature, pressure, and reaction time. This compound is produced in large quantities in chemical plants around the world.
Applications De Recherche Scientifique
1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene has been extensively studied in the scientific community due to its widespread use and potential health hazards. Researchers have investigated its mechanism of action, biochemical and physiological effects, and potential applications in medicine and industry. This compound is used as a model compound to study the effects of isocyanates, a group of chemicals that are commonly used in the production of polyurethane products.
Propriétés
IUPAC Name |
1-chloro-4-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO4/c1-3-22-16-5-4-6-17(14-16)23-11-9-21-10-12-24-18-7-8-19(20)15(2)13-18/h4-8,13-14H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXXLYXFHUPBRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOCCOC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B5178290.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178303.png)
![N-benzyl-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5178308.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5178310.png)


![6-[5-(4-nitrophenyl)-2-furyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5178326.png)

![N-benzyl-N-methyl-3-({[2-(4-pyridinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5178337.png)
![3-(2-chlorophenyl)-6-ethyl-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B5178349.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5178362.png)
![1,1'-dithiobis{4-[(trifluoromethyl)sulfonyl]benzene}](/img/structure/B5178377.png)
![3-(4-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5178379.png)
